molecular formula C11H16O4 B2423721 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid CAS No. 1645564-67-5

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid

Cat. No.: B2423721
CAS No.: 1645564-67-5
M. Wt: 212.245
InChI Key: ARRHZDYFJZUCJF-UHFFFAOYSA-N
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Description

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid: Another spirocyclic compound with a similar structure but different functional groups.

    Ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate:

Uniqueness

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9(13)8-7-10(8)1-3-11(4-2-10)14-5-6-15-11/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRHZDYFJZUCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC3C(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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